molecular formula C9H18N3Na10O15P5 B1592975 Diethylenetriaminepenta(methylenephosphonic acid), sodium salt CAS No. 22042-96-2

Diethylenetriaminepenta(methylenephosphonic acid), sodium salt

Cat. No.: B1592975
CAS No.: 22042-96-2
M. Wt: 793.02 g/mol
InChI Key: PZWNKBUDRGSEOU-UHFFFAOYSA-D
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Description

Diethylenetriaminepenta(methylenephosphonic acid), sodium salt, also known as DTPMP, is a phosphonic acid . It is a nitrogenous organic polyphosphonic acid that is normally delivered as salts due to the acid form having very limited solubility in water and a tendency to crystallize in concentrated aqueous solutions . It has chelating and anti-corrosion properties . It is used in various industrial applications such as industrial water treatment and detergents . It also shows good stability in the presence of chlorine and corrosion inhibition properties in the presence of zinc and other phosphates .


Molecular Structure Analysis

The molecular formula of DTPMP is C9H28N3O15P5 . The InChI key is DUYCTCQXNHFCSJ-UHFFFAOYSA-N . The SMILES representation is O=P(O)(O)CN(CP(=O)(O)O)CCN(CCN(CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O .


Chemical Reactions Analysis

DTPMP has excellent scale and corrosion inhibition and good thermal tolerance ability . It can inhibit the scale formation of carbonate, sulfate, and phosphate . In high alkali and high-temperature environments (above 210°C), DTPMP has better scale and corrosion inhibition effect than other organophosphines .


Physical And Chemical Properties Analysis

DTPMP is a solid at room temperature . It has a molar mass of 573.20 . The acid form of DTPMP has a very limited solubility in water and tends to crystallize in concentrated aqueous solutions . The sodium salts of DTPMP will dissolve readily in water to give a speciation state that is dictated by the pH of the aqueous medium .

Scientific Research Applications

1. Characterization and Analysis

Diethylenetriaminepenta(methylenephosphonic acid) (DTPMPA) has been characterized using techniques like electrospray ionization-ion trap mass spectrometry and capillary zone electrophoresis. This characterization aids in understanding its impurities and molecular structure, crucial for its applications in various fields (Ortega-Gadea et al., 2006).

2. Biomineralization and Scale Formation

DTPMPA is significant in biomineralization processes and industrial mineral scale formation. Its influence on the kinetics of crystal growth, particularly in the presence of hydroxyapatite, is a key area of research. This aspect is essential for understanding mineral formation and inhibition in both biological systems and industrial applications (Ziȩba et al., 1996).

3. Metal Cation Binding

DTPMPA's ability to bind with various metal cations is critical in many industrial applications. Research has focused on its acid-base properties and complex formation with alkali and alkaline earth metals, providing insights into its use as a chelating agent in different solutions (Cigala et al., 2014).

4. Flame Retardancy in Cotton Fabrics

A novel application of DTPMPA includes its use as a flame retardant. A study demonstrated that the ammonium salt of DTPMPA significantly enhances the flame retardancy of cotton fabrics, indicating its potential in textile industry safety applications (Zheng et al., 2017).

5. Spectroscopic and Magnetic Studies

DTPMPA forms polynuclear complexes with several metals, and its characterization through IR, electronic spectral data, and EPR study of copper(II) complexes provides valuable information for understanding its behavior in various chemical environments (Rao & Puri, 1989).

6. Environmental Remediation

DTPMPA has been explored for the removal of harmful alkyltin(IV) compounds from aqueous solutions, demonstrating its potential in environmental remediation and water treatment (Cardiano et al., 2017).

7. Cement Hydration and Setting Behavior

In the construction industry, DTPMPA affects the hydration process and setting behavior of Portland cement. Its impact on the microstructural development of cement pastes is significant forunderstanding how chemical admixtures influence construction materials (Gu et al., 1995).

8. Corrosion Inhibition

DTPMPA has shown effectiveness as a corrosion inhibitor, particularly for carbon steel in hydrochloric acid solutions. Its ability to form a protective film on steel surfaces makes it valuable for preserving metal integrity in harsh chemical environments (Bouammali et al., 2015).

9. Complexation with Metal Cations

The complex formation between DTPMPA and various biologically, environmentally, and technologically relevant cations has been extensively studied. This research provides insights into the speciation of systems containing these cations and quantifies the sequestering ability of DTPMPA, which is crucial for its application in water treatment and other industrial processes (Cardiano et al., 2017).

Mechanism of Action

Safety and Hazards

When handling DTPMP, it is advised to avoid dust formation, breathing mist, gas or vapors . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Biochemical Analysis

Biochemical Properties

Diethylenetriaminepenta(methylenephosphonic acid), sodium salt, shows very good inhibition of the precipitation of barium sulfate (BaSO4) . It is used as a chelating inhibitor to study the flotation, separation, and adsorption behaviors of fluorite and calcite minerals .

Molecular Mechanism

It is known to have chelating properties , suggesting that it may bind to certain metal ions in biological systems, potentially influencing various biochemical processes. Detailed studies on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are lacking.

Temporal Effects in Laboratory Settings

It is known that the acid form of this compound has limited solubility in water and tends to crystallize in concentrated aqueous solutions

Metabolic Pathways

Given its chelating properties , it may interact with metal ions that serve as cofactors for various enzymes, potentially influencing metabolic flux or metabolite levels. Detailed studies on these aspects are lacking.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Diethylenetriaminepenta(methylenephosphonic acid), sodium salt can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "Diethylenetriamine", "Formaldehyde", "Phosphorous acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Diethylenetriamine is reacted with formaldehyde to form Diethylenetriaminepenta(methylenephosphonic acid).", "Step 2: Phosphorous acid is added to the reaction mixture and heated to form Diethylenetriaminepenta(methylenephosphonic acid) pentasodium salt.", "Step 3: Sodium hydroxide is added to the reaction mixture to adjust the pH.", "Step 4: Hydrogen peroxide is added to the reaction mixture to oxidize any remaining phosphorous acid to phosphoric acid.", "Step 5: The reaction mixture is filtered and the resulting Diethylenetriaminepenta(methylenephosphonic acid), sodium salt is obtained as a solid." ] }

22042-96-2

Molecular Formula

C9H18N3Na10O15P5

Molecular Weight

793.02 g/mol

IUPAC Name

decasodium;N-[2-[bis(phosphonatomethyl)amino]ethyl]-N,N',N'-tris(phosphonatomethyl)ethane-1,2-diamine

InChI

InChI=1S/C9H28N3O15P5.10Na/c13-28(14,15)5-10(1-3-11(6-29(16,17)18)7-30(19,20)21)2-4-12(8-31(22,23)24)9-32(25,26)27;;;;;;;;;;/h1-9H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)(H2,25,26,27);;;;;;;;;;/q;10*+1/p-10

InChI Key

PZWNKBUDRGSEOU-UHFFFAOYSA-D

SMILES

C(CN(CP(=O)(O)O)CP(=O)(O)O)N(CCN(CP(=O)(O)O)CP(=O)(O)[O-])CP(=O)(O)O.[Na+]

Canonical SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

22042-96-2
94987-76-5

physical_description

Liquid;  WetSolid

Pictograms

Corrosive; Irritant

Related CAS

15827-60-8 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethylenetriaminepenta(methylenephosphonic acid), sodium salt
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Diethylenetriaminepenta(methylenephosphonic acid), sodium salt
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Diethylenetriaminepenta(methylenephosphonic acid), sodium salt
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Diethylenetriaminepenta(methylenephosphonic acid), sodium salt
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Diethylenetriaminepenta(methylenephosphonic acid), sodium salt
Reactant of Route 6
Diethylenetriaminepenta(methylenephosphonic acid), sodium salt

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